Home > Products > Screening Compounds P98449 > MLN 4924 2-Sulfonamide
MLN 4924 2-Sulfonamide - 1391052-49-5

MLN 4924 2-Sulfonamide

Catalog Number: EVT-1466225
CAS Number: 1391052-49-5
Molecular Formula: C21H26N6O6S2
Molecular Weight: 522.595
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MLN 4924 2-Sulfonamide is a small molecule inhibitor designed to selectively target the NEDD8-activating enzyme, a crucial component in the ubiquitin-proteasome system responsible for protein degradation. By inhibiting this enzyme, MLN 4924 disrupts the neddylation process, which is vital for the function of several E3 ligases involved in tagging proteins for degradation. This compound has garnered attention in cancer research due to its potential to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for therapeutic applications.

Source and Classification

MLN 4924 was synthesized by Millennium Pharmaceuticals, a subsidiary of Takeda Pharmaceuticals. It belongs to the class of compounds known as NEDD8-activating enzyme inhibitors. This class is recognized for its role in cancer therapy, particularly in targeting acute myeloid leukemia and other malignancies where aberrant neddylation contributes to tumorigenesis .

Synthesis Analysis

The synthesis of MLN 4924 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions.
  2. Key Reactions: The process typically includes:
    • Formation of sulfonamide linkages.
    • Introduction of functional groups that enhance potency and selectivity for the NEDD8-activating enzyme.
  3. Purification and Characterization: The final product is purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity exceeding 99% .
Molecular Structure Analysis

MLN 4924 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. The co-crystal structure reveals:

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O3_{3}S
  • Key Features:
    • A sulfonamide group that forms hydrogen bonds with amino acids in the active site of the enzyme.
    • A ribose-like moiety contributing to its binding affinity.

The structural data indicates that MLN 4924 binds effectively within the active site, stabilizing its interaction with the enzyme .

Chemical Reactions Analysis

MLN 4924 primarily participates in reactions involving:

  • Inhibition of NEDD8 Conjugation: By blocking the NEDD8-activating enzyme, MLN 4924 prevents the transfer of NEDD8 to substrate proteins, disrupting their degradation pathway.
  • Induction of Apoptosis: In various cancer cell lines, MLN 4924 treatment leads to intrinsic and extrinsic apoptosis pathways, evidenced by increased levels of pro-apoptotic factors and cell cycle arrest at G2/M phase .
Mechanism of Action

The mechanism by which MLN 4924 exerts its effects involves:

  1. Inhibition of NEDD8 Activation: MLN 4924 binds to the NEDD8-activating enzyme, preventing it from activating NEDD8 through ATP-dependent processes.
  2. Disruption of E3 Ligase Function: The inhibition leads to reduced neddylation of cullin-RING ligases, impairing their ability to ubiquitinate target proteins for degradation.
  3. Cell Cycle Arrest and Apoptosis Induction: As a result, cells experience stress responses, leading to cell cycle arrest and apoptosis in sensitive cancer types .
Physical and Chemical Properties Analysis

MLN 4924 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 275.32 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are crucial for its formulation as a therapeutic agent .

Applications

MLN 4924 has significant applications in scientific research, particularly in oncology:

  • Cancer Therapy: It is being investigated as a treatment option for various cancers, including acute myeloid leukemia and solid tumors where neddylation plays a role in tumor progression.
  • Research Tool: MLN 4924 serves as a valuable tool for studying the role of neddylation in cellular processes and understanding protein degradation pathways.
Introduction to MLN 4924 (2-Sulfonamide)

Historical Development of NEDD8-Activating Enzyme (NAE) Inhibitors

The discovery and development of NAE inhibitors emerged from a deepening understanding of the neddylation cascade and its pivotal role in cancer biology. Prior to MLN4924, research focused on characterizing the neddylation enzymatic cascade, identified in the late 1990s, involving E1 (NAE), E2s (UBE2M, UBE2F), and E3 ligases [3]. The pivotal breakthrough came in 2009 when Soucy et al. identified and characterized MLN4924 as a mechanism-based inhibitor [1] [5]. Unlike conventional competitive inhibitors, MLN4924 exploits the enzymatic mechanism of NAE itself. It acts as a substrate analogue, forming a irreversible, covalent NEDD8-MLN4924 adduct within the enzyme's active site, effectively trapping the enzyme and preventing the formation of the critical NEDD8~E1 thioester intermediate [1] [4] [6]. This mechanism, akin to a "suicide inhibitor," ensures high specificity for NAE over related ubiquitin-activating enzymes. Subsequent research focused on overcoming resistance mechanisms, particularly treatment-emergent heterozygous mutations in the UBA3 gene encoding the catalytic subunit of NAE (e.g., within the ATP-binding pocket or NEDD8-binding cleft), which impair adduct formation and reduce inhibitor affinity [4]. This spurred interest in developing next-generation inhibitors with tighter binding properties capable of inhibiting these mutant forms.

Table 1: Key Milestones in NAE Inhibitor Development

YearMilestoneSignificance
1992Cloning of NEDD8Identification of the ubiquitin-like modifier essential for neddylation [3]
Late 1990sCharacterization of Neddylation Enzymatic CascadeIdentification of NAE (E1), UBE2M/UBE2F (E2s), and RBX1/2 (E3s) [1] [3]
2009Discovery & Characterization of MLN4924First potent, selective, mechanism-based NAE inhibitor entering clinical development [1] [5] [6]
2012Identification of NAEβ Resistance MutationsElucidation of treatment-emergent mutations (e.g., in ATP pocket/NEDD8 cleft) conferring resistance [4]

Role of Neddylation Pathway in Oncogenesis and Cellular Homeostasis

Neddylation is a reversible post-translational modification involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed Developmentally Down-regulated 8) to specific lysine residues on target proteins [3] [9]. This highly regulated, three-step enzymatic cascade (E1-E2-E3) plays a fundamental role in maintaining cellular homeostasis by controlling the activity and stability of a diverse array of substrate proteins. The most critical and well-characterized substrates are the Cullin family members (CUL1, 2, 3, 4A, 4B, 5, 7, 9), which serve as the scaffold components of Cullin-RING Ligases (CRLs) [1] [5] [9]. CRLs constitute the largest family of E3 ubiquitin ligases, responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of cellular proteins [3] [5]. Neddylation of cullins induces a critical conformational change, activating CRLs by facilitating the recruitment of ubiquitin-charged E2 enzymes and promoting efficient transfer of ubiquitin to substrate proteins bound to the complex.

In oncology, the neddylation pathway is frequently hyperactivated. This dysregulation leads to the overactivation of CRLs, resulting in the accelerated degradation of tumor suppressor proteins (e.g., p21, p27, NOXA, HIF1α) and the stabilization of oncoproteins (e.g., CDT1, CDC25A, MCL1, Cyclins D/E) [1] [5] [7]. Consequently, this disruption promotes hallmark cancer phenotypes: dysregulated cell cycle progression (uncontrolled proliferation), impaired DNA damage response (genomic instability), evasion of apoptosis, and sustained angiogenesis [1] [2] [5]. Furthermore, neddylation modifies non-cullin substrates (e.g., p53, EGFR, VHL, LKB1, PTEN, PD-L1), further intertwining this pathway with critical oncogenic signaling networks like NF-κB, MAPK/Erk, and PI3K/AKT [3] [5] [9]. For instance, VEGF stimulation increases UBC12 levels, linking neddylation directly to pro-angiogenic signaling [2]. The pervasive influence of hyperactivated neddylation across multiple cancer hallmarks established NAE as a compelling therapeutic target.

Table 2: Key Neddylation Substrates and Their Oncogenic Roles

Substrate CategoryExamplesConsequence of Neddylation in Cancer
CullinsCUL1, CUL3, CUL4A/BCRL activation → Degradation of tumor suppressors (p21, p27, p53, NOXA, WEE1) and cell cycle regulators; Stabilization of oncogenic drivers (Cyclin E, CDT1, NRF2) [1] [5] [9]
Oncogenic Signaling NodesEGFR, LKB1, PD-L1Altered activity, stability, or localization; Contributes to proliferation, metabolic reprogramming, immune evasion [3] [5] [9]
Tumor Suppressorsp53, PTEN, VHLModulates function/stability; Impairs DNA repair, apoptosis, and hypoxia response [3] [5]
Angiogenesis RegulatorsHIF1α, RhoAPromotes VEGF signaling, endothelial cell migration, and tube formation [2] [5]

MLN 4924 as a Paradigmatic Small-Molecule NAE Inhibitor

MLN4924 functions as a substrate-assisted inhibitor, structurally mimicking adenosine monophosphate (AMP) [1] [6]. Its mechanism is profoundly unique: upon entering the ATP-binding site of the NAE enzyme (specifically the UBA3 subunit), MLN4924 is recognized as a surrogate for ATP. NAE then catalyzes the formation of a high-energy NEDD8-adenylate intermediate analog. However, instead of proceeding to the transthiolation step with the catalytic cysteine, this intermediate forms an irreversible, covalent NEDD8-MLN4924 adduct in situ [1] [4] [6]. This adduct remains tightly bound within the NAE active site, acting as a physical block that prevents the enzyme from processing native NEDD8. Consequently, MLN4924 potently and selectively inhibits the entire neddylation cascade.

Crystallographic studies (e.g., PDB code: 3GZN) reveal the structural basis of this inhibition, showing the adduct firmly nestled in the active site cleft formed by the APPBP1/UBA3 heterodimer, interacting with key residues involved in ATP and NEDD8 binding [1] [6]. The inhibition of NAE by MLN4924 leads to rapid and sustained de-neddylation of cullins, resulting in the inactivation of CRL complexes. This inactivation causes the accumulation of CRL substrates that would normally be ubiquitinated and degraded. The specific substrates accumulated (e.g., DNA replication licensing factors like CDT1, cell cycle inhibitors like p21, p27, pro-apoptotic proteins like NOXA, DNA damage response regulators) dictate the ultimate cellular consequences [1] [5] [7].

The biological effects of MLN4924 are broad and impactful:

  • DNA Damage, Re-Replication & Cell Cycle Arrest: Accumulation of CDT1 and other licensing factors triggers unscheduled DNA replication origin firing, leading to DNA re-replication, double-strand breaks, activation of the DNA Damage Response (DDR), and subsequent S-phase arrest or G2/M arrest (via accumulation of WEE1 and other checkpoint regulators) [1] [7].
  • Induction of Apoptosis: Apoptosis is triggered through multiple pathways:
  • Intrinsic (Mitochondrial) Pathway: Accumulation of pro-apoptotic NOXA and BIM, coupled with depletion of anti-apoptotic proteins like MCL-1 (a CRL substrate), leads to BAX/BAK activation, cytochrome c release, and caspase-9/-3 activation [5] [7]. p53 status significantly influences this; wild-type p53 enhances MLN4924-induced apoptosis via transcriptional upregulation of pro-apoptotic targets like PUMA and NOXA, and potentially TRAIL-R2/DR5 [7].
  • Extrinsic Pathway: MLN4924 upregulates TRAIL-R2/DR5 expression and enhances caspase-8 activation, often in a p53-dependent manner. Depletion of the caspase-8 inhibitor FLIP (c-FLIP) sensitizes cells to MLN4924-induced apoptosis via this pathway [7].
  • ER Stress: Proteotoxic stress from accumulation of ubiquitylated proteins can trigger the unfolded protein response and CHOP-mediated apoptosis [7].
  • Inhibition of Angiogenesis: MLN4924 directly targets endothelial cells (e.g., HUVECs), inhibiting VEGF-induced proliferation, migration, capillary tube formation, and ERK1/2 activation. This correlates with decreased CD31 (endothelial marker) expression in tumor xenografts [2] [9]. Mechanisms include stabilization of RhoA (inhibiting cytoskeletal reorganization) and suppression of HIF1α signaling.
  • Senescence & Autophagy: Sustained DDR activation and p21 accumulation can lead to irreversible senescence [7]. MLN4924 also modulates autophagy, though its role can be context-dependent (pro-survival or pro-death) [5] [9].
  • Modulation of Tumor Microenvironment (TME): Beyond direct tumor cell cytotoxicity and anti-angiogenesis, MLN4924 impacts immune cells within the TME. While it can inhibit NF-κB in certain contexts (e.g., DLBCL), it also upregulates PD-L1 expression on tumor cells, presenting a potential mechanism of resistance but also a rationale for combination with immune checkpoint blockade [5] [9].

Table 3: Preclinical Anticancer Effects of MLN4924 Across Cancer Models

Mechanism/ActionKey FindingsExperimental ModelsSignificance
CRL Inactivation & Substrate AccumulationDecrease in NEDD8-cullins; Increase in CDT1, p21, p27, WEE1, NOXA, NRF2HCT116 cells, Xenograft models [1] [6]Validates mechanism of action; Underlies downstream effects
Cell Cycle Arrest (S/G2/M Phase)Induction of DNA re-replication, γH2AX foci (DNA damage), S-phase accumulation; Increased p-H3, Cyclin B1HCT116, U2OS, Multiple cancer cell lines [1] [6] [7]Halts tumor cell proliferation
Apoptosis InductionPARP cleavage, Caspase-3/7/8/9 activation; BAX/BAK dependent; Enhanced by p53 WT status; Sensitized by FLIP knockdownHCT116 (WT p53 vs KO), LoVo, DLBCL lines, Xenografts [2] [5] [7]Direct cytotoxic effect on tumor cells
Anti-AngiogenesisInhibits HUVEC viability, migration, tube formation; Blocks VEGF-induced Erk1/2; Decreases tumor CD31+ vesselsHUVECs, Xenograft models (BFTC-905, HeLa, Caki-2, FaDu) [2] [9]Suppresses tumor vasculature and nutrient supply
Synergy with ChemotherapyStrong synergy with SN38 (active metabolite of Irinotecan); Overcomes p53 dependency for apoptosisColorectal Cancer Cell Lines [7]Rationale for clinical combination strategies

The therapeutic potential of MLN4924 extends beyond single-agent activity. Its ability to synergize with standard-of-care chemotherapies (notably SN38/irinotecan in colorectal cancer models), targeted therapies, and radiotherapy underscores its value as a combinatorial agent. The synergy with SN38, inducing BAX/BAK-dependent apoptosis even in p53-mutant CRC cells, is particularly significant given the high frequency of TP53 mutations in advanced disease [7]. MLN4924’s role in modulating the TME, particularly its impact on angiogenesis and immune checkpoint expression, further broadens its potential therapeutic applications. Ongoing clinical trials continue to explore these combinatorial approaches across various hematological malignancies and solid tumors, building upon the robust preclinical rationale established for this paradigmatic NAE inhibitor.

Properties

CAS Number

1391052-49-5

Product Name

MLN 4924 2-Sulfonamide

IUPAC Name

[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate

Molecular Formula

C21H26N6O6S2

Molecular Weight

522.595

InChI

InChI=1S/C21H26N6O6S2/c22-34(28,29)32-11-14-9-15(10-19(14)33-35(23,30)31)27-8-7-17-20(24-12-25-21(17)27)26-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19H,5-6,9-11H2,(H2,22,28,29)(H2,23,30,31)(H,24,25,26)/t14-,15+,18-,19+/m0/s1

InChI Key

FFRAADNHZXDKGG-QGWWYQLQSA-N

SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4C5CC(C(C5)OS(=O)(=O)N)COS(=O)(=O)N

Synonyms

Sulfamic Acid [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]_x000B_-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-(O-sulfonamide)cyclopentyl]methyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.